

# 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure

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## Compound of Interest

**Compound Name:** 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

**Cat. No.:** B1521808

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An In-Depth Technical Guide to **5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**: A Cornerstone in Kinase Inhibitor Synthesis

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthetic pathways, and its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

## Introduction: The Significance of the 7-Azaindole Scaffold

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**, also known as 5-bromo-4-chloro-7-azaindole, belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its structure, which mimics the purine core of ATP, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively,

provides orthogonal handles for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.

## Structural and Physicochemical Properties

The fundamental structure of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a pyrrole ring fused to a pyridine ring.

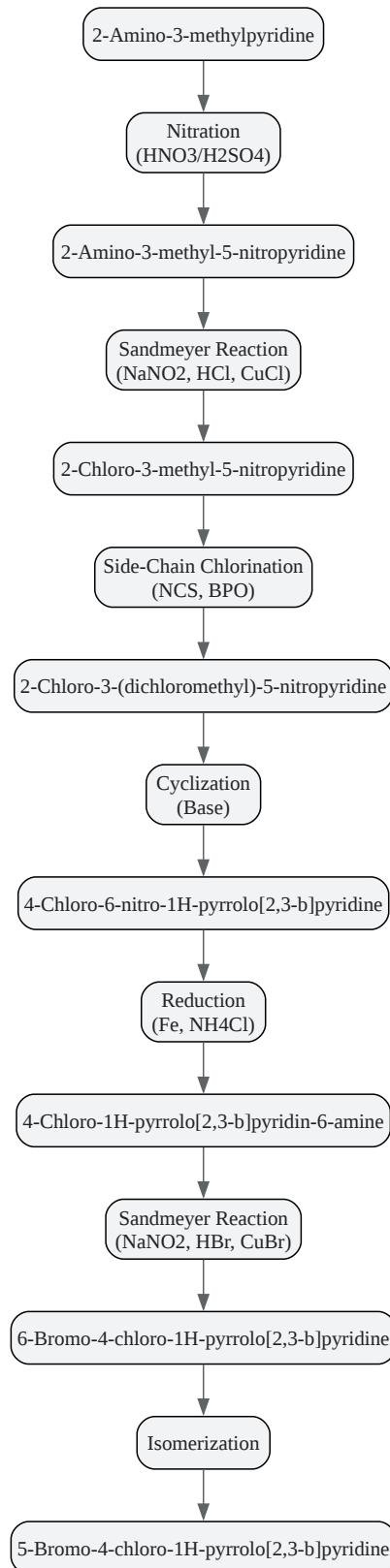
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClN <sub>2</sub>
Molecular Weight	231.48 g/mol
Appearance	Off-white to yellow solid
Solubility	Soluble in organic solvents such as DMSO, DMF, and methanol
CAS Number	800401-26-9

The bromine atom at the C5 position and the chlorine atom at the C4 position are key to the molecule's utility. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

## Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic route starts from 2-amino-3-methylpyridine.

## Synthetic Workflow Diagram

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Caption: Synthetic workflow for **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**.

## Detailed Synthetic Protocol

A widely referenced synthesis of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is outlined below. This multi-step process begins with the nitration of 2-amino-3-methylpyridine.

### Step 1: Nitration of 2-amino-3-methylpyridine

- Reaction: 2-amino-3-methylpyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.
- Rationale: The amino group is a strong activating group, directing the electrophilic nitration to the para position.

### Step 2: Sandmeyer Reaction to introduce Chlorine

- Reaction: The amino group of 2-amino-3-methyl-5-nitropyridine is converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloro group using copper(I) chloride.
- Rationale: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring.

### Step 3: Side-Chain Chlorination

- Reaction: The methyl group of 2-chloro-3-methyl-5-nitropyridine is chlorinated using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).
- Rationale: This radical halogenation functionalizes the methyl group, preparing it for cyclization.

### Step 4: Cyclization to form the Pyrrole Ring

- Reaction: The resulting dichloromethyl intermediate is treated with a base to induce cyclization and form the pyrrole ring, yielding 4-chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine.
- Rationale: The base promotes an intramolecular condensation reaction.

### Step 5: Reduction of the Nitro Group

- Reaction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of ammonium chloride.
- Rationale: This step is necessary to introduce the amino group that will be subsequently replaced by bromine.

#### Step 6: Sandmeyer Reaction to introduce Bromine

- Reaction: The amino group of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is converted to a diazonium salt and then displaced by a bromo group using copper(I) bromide.
- Rationale: A second Sandmeyer reaction is employed to install the bromine atom.

#### Step 7: Isomerization

- It is important to note that the bromination can lead to a mixture of isomers. The desired **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** may need to be separated from other isomers, such as 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, through careful purification techniques like column chromatography.

## Application in the Synthesis of Kinase Inhibitors: A Case Study

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a pivotal intermediate in the synthesis of numerous kinase inhibitors. Its utility lies in the ability to selectively functionalize the C4 and C5 positions. A common strategy involves a Suzuki coupling at the C5 position and a nucleophilic aromatic substitution (SNAr) at the C4 position.

## Example: Synthesis of a Substituted 7-Azaindole

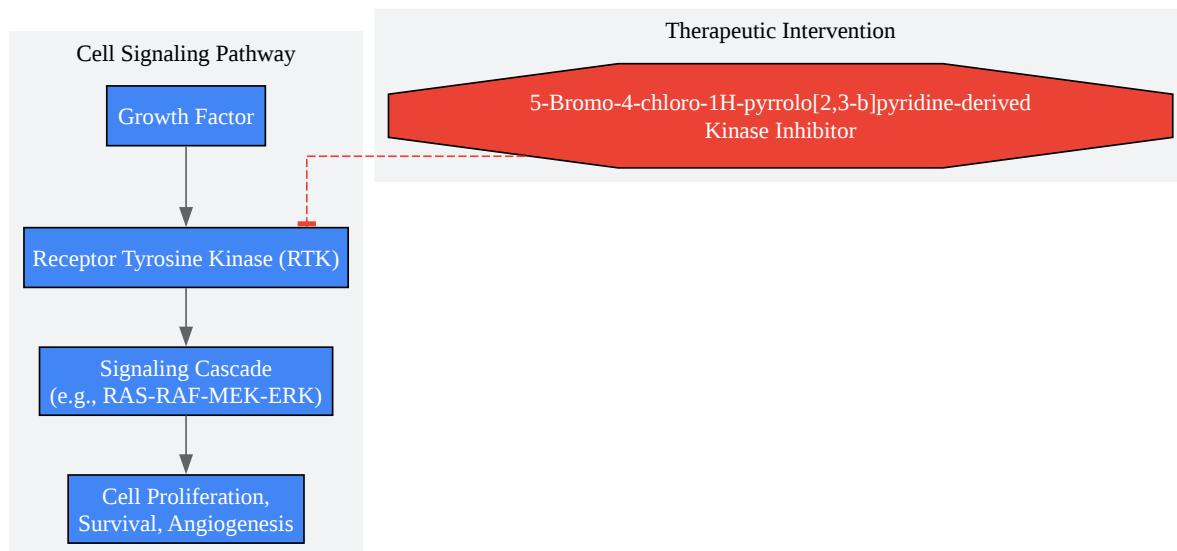
#### Step 1: Suzuki Coupling at C5

- Reaction: **5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ).
- Rationale: The C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective arylation at the C5 position.

## Step 2: Nucleophilic Aromatic Substitution at C4

- Reaction: The resulting 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine is then treated with an amine nucleophile.
- Rationale: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for SNAr, allowing for the introduction of various amine-containing side chains.

## Kinase Inhibitor Signaling Pathway Context



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.

## Spectroscopic Characterization

Confirmation of the structure and purity of **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is typically achieved through a combination of spectroscopic methods.

Technique	Expected Data
<sup>1</sup> H NMR	Signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants will be characteristic of the substituted 7-azaindole scaffold.
<sup>13</sup> C NMR	Resonances for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogen and nitrogen atoms.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the compound ( $m/z \approx 231$ ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling **5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine**.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine** is a high-value building block in medicinal chemistry. Its strategically positioned halogen atoms provide the synthetic flexibility required to generate diverse libraries of compounds for drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to develop the next generation of targeted therapeutics.

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